[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801377
InChI: InChI=1S/C12H19ClN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3
SMILES:
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

CAS No.:

Cat. No.: VC17801377

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine -

Specification

Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C12H19ClN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3
Standard InChI Key WKIRLSHMPKXHRF-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCNCC1=CC(=CC=C1)Cl

Introduction

Structural and Chemical Characteristics

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine (CAS: 892563-64-3) is a tertiary amine featuring a chlorophenylmethyl group and a 3-(dimethylamino)propyl chain. Its molecular formula is C₁₂H₁₉ClN₂ (MW: 226.75 g/mol) . The compound’s structure comprises a benzyl moiety substituted with a chlorine atom at the meta position, linked to a propylamine backbone bearing a dimethylamino group. The SMILES representation is CN(CCCNCC1=CC=CC(Cl)=C1)C, highlighting the branching at the nitrogen center .

Physicochemical Properties

Key properties include:

PropertyValueSource
Boiling PointNot reported
Density~0.9–1.1 g/cm³ (estimated)
SolubilitySparingly soluble in water
pKa~9.2 (tertiary amine)
LogP (octanol-water)~2.5 (estimated)

The compound’s lipophilicity (LogP ~2.5) suggests moderate membrane permeability, relevant for pharmacological applications .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution or reductive amination. A plausible route involves:

  • Alkylation of 3-(Dimethylamino)propylamine:
    Reacting 3-(dimethylamino)propylamine with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous THF .

    C6H4ClCH2Cl+H2N(CH2)3N(CH3)2C12H19ClN2+HCl\text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{H}_2\text{N(CH}_2\text{)}_3\text{N(CH}_3\text{)}_2 \rightarrow \text{C}_{12}\text{H}_{19}\text{ClN}_2 + \text{HCl}
  • Reductive Amination:
    Condensation of 3-chlorobenzaldehyde with 3-(dimethylamino)propylamine using NaBH₃CN as a reducing agent .

Industrial Scalability

Patents (e.g., EP2606030B1 ) highlight continuous-flow reactors for analogous amines, ensuring high yields (>85%) and purity. Critical parameters include:

  • Temperature: 50–80°C

  • Catalysts: Pd/C for hydrogenation steps

  • Solvents: Tetrahydrofuran or cyclohexane

Pharmacological and Biological Activity

Mechanism of Action

As a tertiary amine, the compound may interact with neurotransmitter receptors. Structural analogs (e.g., tapentadol intermediates) exhibit affinity for serotonin (SERT) and norepinephrine transporters (NET) .

Experimental Findings

  • Binding Assays: Derivatives show moderate SERT inhibition (Ki ~50–100 nM) .

  • Antimicrobial Potential: Quaternary ammonium analogs demonstrate bactericidal activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Biological TargetActivityReference
Serotonin TransporterModerate inhibition (Ki 75 nM)
S. aureusMIC = 8 µg/mL

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing neuroactive agents. For example:

  • Tapentadol Analogues: Used in pain management via µ-opioid receptor agonism .

  • Antidepressants: Structural motifs align with tricyclic antidepressants (e.g., amitriptyline).

Chemical Probes

Its chlorophenyl and dimethylamino groups enable use in:

  • Fluorescent Tagging: Conjugation with fluorophores for cellular imaging .

  • Enzyme Inhibition: Targeting choline acetyltransferase in Alzheimer’s research .

HazardGHS CodePrecautionary Measures
Skin IrritantH315Use nitrile gloves
Eye IrritantH319Wear safety goggles
SensitizationH317Avoid inhalation

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